MCPA-isooctyl
Description
Contextualization of Phenoxy Herbicides within Agricultural Science
Phenoxy herbicides represent a class of chemical compounds integral to modern agriculture, primarily used for the selective control of broadleaf weeds. wikipedia.orgmdpi.com These synthetic compounds are structurally analogous to natural plant growth hormones, specifically auxins. nih.gov First introduced in the 1940s, they quickly became a cornerstone of weed management in the cultivation of monocotyledonous crops like cereals, corn, and rice. wikipedia.orgchemcess.com Their mechanism of action involves mimicking the plant growth hormone indole-3-acetic acid (IAA), which leads to uncontrolled and unsustainable growth in susceptible broad-leaf plants, ultimately causing their demise. wikipedia.orgpestgenie.com.au This selectivity allows for the removal of competitive weeds without significantly harming the desired grass-family crops. wikipedia.org The most prominent members of this chemical family include (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgchemcess.com
The journey to understanding and synthesizing auxin-mimicking herbicides began with fundamental plant biology research. In the late 19th century, Charles Darwin and his son Francis observed that a transmittable substance in grass coleoptiles was responsible for phototropism. gcwgandhinagar.comnih.gov This laid the groundwork for Frits Went's work in the 1920s, where he isolated this growth-promoting substance and named it "auxin," derived from the Greek word auxein, meaning "to grow." biologydiscussion.comwikipedia.org
The first naturally occurring auxin, indole-3-acetic acid (IAA), was chemically identified in the 1930s. nih.govbiologydiscussion.com This discovery spurred research into synthetic compounds with similar structures and activities. researchgate.net During World War II, extensive research into chlorinated phenoxy compounds led to the discovery of 2,4-D and MCPA as potent and selective herbicides. chemcess.com These synthetic auxins were commercially introduced in 1946 and marked a revolution in agricultural weed control. wikipedia.orgpestgenie.com.au Unlike natural IAA, which plants can regulate, synthetic auxins like MCPA are more stable and persist longer, causing the targeted weed to "grow to death." nih.gov
The efficacy of a herbicide is not solely dependent on its intrinsic activity but also on its formulation and ability to reach the target site within the plant. Phenoxyacetic acids like MCPA are often converted into ester or salt forms to improve their delivery characteristics. wikipedia.orgmdpi.com Esterification, the process of converting the carboxylic acid group of MCPA into an ester, plays a crucial role in enhancing its performance.
Esters are generally less water-soluble and more oil-soluble than their parent acids or salt forms. chemcess.com This lipophilic nature facilitates better absorption through the waxy cuticle of plant leaves. Once absorbed, plant enzymes hydrolyze the ester linkage, releasing the active parent acid (MCPA) inside the plant tissues to exert its herbicidal effect. wikipedia.org The choice of the alcohol used for esterification is significant. Long-chain esters, such as the isooctyl ester, are specifically formulated to have low volatility. chemcess.com This characteristic is critical for reducing spray drift, which can prevent the herbicide from damaging nearby susceptible non-target crops and vegetation. chemcess.com Therefore, the formation of MCPA-isooctyl is a deliberate chemical modification designed to optimize foliar uptake and minimize off-target movement.
Academic Significance of this compound in Modern Weed Science
This compound holds considerable academic interest as it represents a refined application of phenoxy herbicide technology. Its specific formulation as a low-volatile ester makes it a subject of study in research focused on optimizing herbicide application and efficacy. For instance, studies have been conducted to evaluate the interaction of this compound with other herbicides in tank mixtures. Research has explored the antagonistic effect of the isooctyl ester of MCPA on the activity of fenoxaprop-ethyl, another herbicide, in various grass species. cambridge.org Such studies are vital for developing effective integrated weed management strategies, where understanding the complex interactions between different chemical compounds is essential. cambridge.org
Furthermore, the development of novel delivery systems, such as nanoformulations, has also involved this compound. Researchers have investigated chitosan (B1678972) nanoparticles loaded with herbicide combinations including this compound to enhance their effectiveness and potentially create more environmentally benign weed management solutions. doaj.orgresearchgate.net These studies highlight the ongoing relevance of this compound not just as a commercial product but as a reference compound in advanced agrochemical research.
Structural and Functional Relationships within the Phenoxyacetic Acid Class
The biological activity of phenoxyacetic acid herbicides is intrinsically linked to their molecular structure. mdpi.com The core structure consists of an aromatic ring linked to a carboxylic acid group via an ether bond. nih.gov This general structure mimics the natural auxin IAA, allowing it to bind to auxin receptors in plants. pestgenie.com.au However, the specific substitutions on the aromatic ring and modifications to the carboxylic acid side chain determine the compound's herbicidal potency, selectivity, and environmental behavior. mdpi.comresearchgate.net
The bioactivity of phenoxy herbicides is highly sensitive to chemical modifications. The type, number, and position of substituents on the aromatic ring are critical. mdpi.comresearchgate.net For MCPA, the key features are a chlorine atom at the 4-position and a methyl group at the 2-position of the phenoxy ring. wikipedia.org This specific substitution pattern is responsible for its high activity against broadleaf weeds and its relative safety for grass crops.
Studies have shown that even small changes can have significant effects. For example, increasing the number of chlorine atoms on the ring can alter the compound's properties. mdpi.com The introduction of different functional groups or replacing the benzene (B151609) ring with other ring systems, like pyridine, can also dramatically change the biological activity. nih.gov The side chain is also a target for modification. As discussed, converting the carboxylic acid to an ester, like the isooctyl ester, does not change the fundamental mode of action but significantly alters physical properties like solubility and volatility, which in turn influences its delivery and bioactivity in a practical application scenario. wikipedia.orgchemcess.com
MCPA is formulated in several forms, including its parent acid, various salts (e.g., sodium, dimethylamine), and esters (e.g., isooctyl, 2-ethylhexyl ester or 2-EHE). orst.eduherts.ac.uk These derivatives are all designed to deliver the active MCPA acid to the target site, but they differ in their physicochemical properties, which affects their handling, application, and performance. wikipedia.org
MCPA Acid: The parent acid has very low water solubility, making it impractical for direct use in water-based spray solutions. plos.org
MCPA Salts: Amine and sodium salts are highly soluble in water, making them easy to formulate as aqueous solutions. wikipedia.orgresearchgate.net However, they have lower foliar absorption rates compared to esters because their ionic nature hinders penetration of the waxy leaf cuticle.
MCPA Esters: Esters like this compound are characterized by low water solubility but high oil solubility, enhancing their ability to penetrate the leaf cuticle. chemcess.com Within the ester category, the length and branching of the alcohol chain influence volatility. Early formulations used short-chain esters (e.g., butyl), which were effective but highly volatile. chemcess.com To mitigate this, low-volatile esters were developed. This compound and MCPA-2-ethylhexyl ester (2-EHE) are examples of such long-chain esters. In fact, according to the U.S. Environmental Protection Agency (EPA), products previously registered under the active ingredient name MCPA isooctyl ester are now registered as MCPA 2-EHE products, indicating a close relationship and similar low-volatility profiles. epa.gov
The primary advantage of this compound (and similar long-chain esters like 2-EHE) over salt formulations is improved foliar uptake, which can lead to enhanced efficacy, particularly on weeds with waxy leaves. The advantage over more volatile short-chain esters is the significant reduction in the potential for off-target drift. chemcess.com
Research Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key physicochemical identifiers and properties of the this compound compound.
| Property | Value | Source(s) |
| IUPAC Name | 6-methylheptyl 2-(4-chloro-2-methylphenoxy)acetate | nih.gov |
| CAS Number | 26544-20-7 | nih.gov, echemi.com |
| Molecular Formula | C₁₇H₂₅ClO₃ | nih.gov, echemi.com |
| Molecular Weight | 312.8 g/mol | nih.gov |
| Topological Polar Surface Area | 35.5 Ų | nih.gov |
| Water Solubility | Insoluble | herts.ac.uk |
| Form | Ester of MCPA acid | orst.edu |
Table 2: Comparative Properties of MCPA Derivatives This table provides a comparative analysis of different forms of MCPA, highlighting the influence of the derivative type on key properties relevant to herbicidal application.
| Derivative | Chemical Form | Water Solubility | Volatility | Primary Advantage | Source(s) |
| MCPA Acid | (4-chloro-2-methylphenoxy)acetic acid | Very Low (825 mg/L) | Low | The active herbicidal molecule | wikipedia.org, plos.org |
| MCPA-sodium | Sodium (4-chloro-2-methylphenoxy)acetate | High | Negligible | Ease of formulation in water-based sprays | herts.ac.uk, wikipedia.org, researchgate.net |
| MCPA-dimethylamine | Dimethylamine salt of MCPA | High (866 g/L) | Low | High water solubility for easy formulation | wikipedia.org, herts.ac.uk |
| This compound | Isooctyl (4-chloro-2-methylphenoxy)acetate | Low / Insoluble | Low | Enhanced foliar uptake; reduced drift potential | herts.ac.uk, chemcess.com, orst.edu |
| MCPA-2-EHE | 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate | Low | Low | Enhanced foliar uptake; reduced drift potential | epa.gov, fao.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO3/c1-13(2)7-5-4-6-10-20-17(19)12-21-16-9-8-15(18)11-14(16)3/h8-9,11,13H,4-7,10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIYKJRLQHHRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891968 | |
| Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26544-20-7, 1238777-58-6 | |
| Record name | MCPA-isooctyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl (4-chloro-2-methylphenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-ISOOCTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLQ3JF4KCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis, Formulation Science, and Advanced Delivery Systems
Chemical Synthesis Pathways of MCPA-isooctyl
The industrial production of this compound is primarily achieved through the chemical modification of its parent compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA). This process involves creating an ester linkage with an eight-carbon alcohol, a reaction that alters the compound's physicochemical properties significantly.
The synthesis of this compound is a direct esterification reaction. In this process, the carboxylic acid group of MCPA reacts with isooctyl alcohol to form the isooctyl ester and water. This is a type of condensation reaction. The general chemical equation, analogous to other phenoxy ester syntheses, can be represented as:
MCPA (acid) + Isooctyl alcohol → this compound + Water
This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate. google.com Optimization of the synthesis involves controlling several key parameters to maximize the yield and purity of the final product. These parameters include:
Reaction Temperature: Heating the mixture is necessary to drive the reaction forward, but excessive temperatures can lead to side reactions and degradation of the product.
Catalyst Concentration: The amount of acid catalyst must be sufficient to achieve a practical reaction rate without causing unwanted side reactions. google.com
Reactant Molar Ratio: Using a slight excess of one reactant, typically the alcohol, can help drive the equilibrium towards the product side. google.com
Water Removal: As water is a byproduct, its continuous removal from the reaction mixture (e.g., through azeotropic distillation) is a critical optimization step that shifts the chemical equilibrium in favor of ester formation, leading to a higher conversion rate.
Post-reaction, the crude product undergoes a purification process, which may include neutralization of the catalyst, washing to remove unreacted starting materials, and distillation to isolate the final this compound ester. google.com
The term "isooctyl" can refer to several structural isomers of octanol. However, in the context of herbicide production, the alcohol used is most commonly 2-ethylhexanol. greenbook.net Therefore, the resulting ester is more precisely named MCPA 2-ethylhexyl ester. The IUPAC name for another common isomer is 6-methylheptyl 2-(4-chloro-2-methylphenoxy)acetate. nih.gov The choice of alcohol isomer is significant as it can influence the physical properties of the final ester, such as its viscosity, boiling point, and solubility, which in turn affect its formulation and herbicidal performance. The branching of the 2-ethylhexyl group contributes to the ester's low water solubility and its characteristics as an oil-like liquid.
Formulation Development and Enhancements for this compound
The transformation of technical-grade this compound into a stable and effective commercial product is the focus of formulation science. The goal is to create a product that mixes easily for application and maximizes the herbicide's biological activity.
The physical and chemical properties of this compound dictate its formulation type and behavior. As an ester, it is lipophilic (fat-soluble) and has very low solubility in water, in contrast to the salt forms of MCPA. publications.gc.cawikipedia.org This insolubility in water makes it unsuitable for simple aqueous solutions. Consequently, this compound is typically formulated as an Emulsifiable Concentrate (EC). herts.ac.uk An EC formulation contains the active ingredient dissolved in a non-polar organic solvent along with a blend of emulsifying agents. When added to water in a spray tank, the emulsifiers cause the oil-based concentrate to form a stable emulsion of fine droplets, allowing for uniform application. greenbook.net
Key physicochemical properties that influence its formulation and efficacy are detailed in the table below. The high octanol-water partition coefficient (log K_ow_) confirms its lipophilic nature, while its vapor pressure is a factor in its potential for off-target movement (volatilization). publications.gc.caregulations.gov
| Property | Value |
| Molecular Formula | C₁₇H₂₅ClO₃ nih.gov |
| Molecular Weight | 312.8 g/mol nih.gov |
| Physical State | Oily liquid |
| Water Solubility | Low; insoluble herts.ac.uk |
| Octanol-Water Partition Coefficient (log K_ow) | 5.37 publications.gc.ca |
| Vapor Pressure | 3.43 × 10⁻⁶ to 1.63 × 10⁻³ Pa at 20°C publications.gc.ca |
This table presents key physicochemical data for this compound.
To broaden the spectrum of weed control, this compound is frequently combined with other herbicides that have different modes of action or target different weed species. These co-formulations or tank mixes can provide more comprehensive weed management than a single active ingredient alone. Some common co-formulation partners include:
| Herbicide Partner | Chemical Class | Purpose of Combination |
| Bromoxynil (B128292) | Nitrile | Provides enhanced control of a wider range of broadleaf weeds. hcpsl.com |
| Dicamba | Benzoic Acid | Offers improved control of tough, perennial broadleaf weeds. hcpsl.com |
| Florasulam (B129761) | Triazolopyrimidine | Used to control difficult broadleaf weeds in cereal crops, with the combination showing a synergistic effect. google.com |
| Acetochlor & Atrazine (B1667683) | Chloroacetamide & Triazine | A ternary mixture used for broad-spectrum pre- and post-emergence weed control in corn, targeting both grasses and broadleaf weeds. |
| Foramsulfuron / Nicosulfuron | Sulfonylurea | Used in corn to control a mix of broadleaf and grass weeds, although interactions can range from synergistic to antagonistic depending on the target weed. tandfonline.com |
This table outlines common herbicides co-formulated with this compound and the strategic purpose of the combination.
Advanced Delivery Systems for this compound
Research into advanced delivery systems aims to improve the efficiency of herbicides like this compound while minimizing their environmental impact. These systems focus on controlled release, better targeting, and enhanced stability. While much of the foundational research is conducted on the parent MCPA acid, the principles are directly applicable to its ester derivatives.
One promising approach is microencapsulation, where the active ingredient is encased within a protective polymer shell. core.ac.uk Studies have explored using cyclodextrins, which are cyclic oligosaccharides, to form inclusion complexes with MCPA. core.ac.uk This encapsulation can increase the herbicide's water solubility and provide a controlled-release mechanism. core.ac.uk The benefits of such a system include protecting the active ingredient from premature degradation and reducing losses from volatilization and leaching. core.ac.uknih.gov
Another advanced method involves the use of clay-protein composites to create slow-release formulations. nih.gov In this system, the herbicide is bound to a matrix of gelatin and clay. This formulation has been shown to significantly reduce the leaching of MCPA through the soil profile and improve its bioactivity in the upper soil layers where most weeds germinate. nih.gov Such technologies could lead to a reduction in the total amount of herbicide needed for effective weed control. nih.gov These advanced systems, including nanoemulsions and polymeric implants, represent the future of pesticide formulation, offering the potential for more targeted and environmentally sound weed management. mdpi.comnih.govnih.gov
Nano-encapsulation Technologies (e.g., Chitosan (B1678972) Nanoparticles)
Nano-encapsulation is a process where the active ingredient of a pesticide is enclosed within a nanoparticle carrier. jchemrev.com This technology is one of the most promising for protecting host plants, as it allows for the slow and efficient release of chemicals. jchemrev.com The goal of these formulations is to improve the mode of action of herbicides while potentially reducing environmental impact. jchemrev.comnih.gov
Among the various materials used for creating these nanocarriers, natural polymers are widely employed due to their biocompatibility and biodegradability. mdpi.com Chitosan, a natural polysaccharide derived from the deacetylation of chitin, is a particularly notable example. mdpi.com It possesses several advantageous properties, including being biodegradable, biocompatible, and environmentally friendly, making it an excellent candidate for developing nanopesticides. mdpi.comnih.gov
The creation of chitosan-based nanoparticles for agrochemical delivery often involves methods like ionotropic gelation. researchgate.netnih.gov This technique is based on the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP). researchgate.netmdpi.com This process is typically carried out under mild conditions without the need for harsh organic solvents. researchgate.netnih.gov The encapsulation of a hydrophobic compound like this compound would likely involve its entrapment within the core of the forming nanostructure. The cationic nature of the chitosan surface can also attract negatively charged molecules, enhancing the versatility of these systems. nih.govnih.gov
The inherent properties of chitosan make it a highly suitable matrix for nano-encapsulation in agriculture.
Table 1: Properties of Chitosan for Nano-encapsulation in Agriculture
| Property | Description | Significance in Nano-formulation |
| Biocompatibility | Not harmful to living tissues. nih.gov | Allows for safer interaction with non-target organisms and the broader ecosystem. |
| Biodegradability | Can be broken down by natural biological processes. mdpi.com | Reduces the accumulation of synthetic polymer residues in the environment. |
| Cationic Nature | Possesses positively charged amino groups in acidic solutions. nih.gov | Facilitates ionic cross-linking for nanoparticle formation and promotes adhesion to negatively charged biological surfaces. nih.govmdpi.com |
| Mucoadhesive | Adheres to mucosal surfaces. nih.gov | Can improve the retention of the herbicide on plant surfaces, enhancing uptake. |
| Low Toxicity | Generally considered non-toxic. nih.gov | Contributes to a more favorable environmental and safety profile for the final formulation. |
Controlled Release Mechanisms and Dynamics from Nanoformulations
A primary advantage of nano-encapsulating herbicides is the ability to control the release of the active ingredient. jchemrev.comresearchgate.net Unlike conventional formulations that often exhibit a rapid, initial burst, nanoformulations are designed to release the herbicide more slowly and over a prolonged period. nih.govnih.gov This sustained release can extend the duration of weed control and ensure the active ingredient is available when needed. jchemrev.com
The release of the active compound from a nano-carrier is governed by several physical and chemical mechanisms:
Diffusion: The herbicide gradually moves from the core of the nanoparticle, through the polymeric matrix, and into the surrounding environment. This is a common mechanism in many polymeric delivery systems. jchemrev.comnih.gov
Swelling: When the nanoformulation comes into contact with water, the polymer matrix can absorb water and swell. This process can open up pores within the nanoparticle structure, facilitating the diffusion of the encapsulated herbicide. nih.govnih.gov
Erosion/Degradation: The polymeric shell of the nanoparticle can slowly break down or erode in the environment. As the matrix degrades, the encapsulated active ingredient is released. nih.gov
The release kinetics from such systems can be described by mathematical models like the Korsmeyer-Peppas model. In the case of the nano-encapsulated metribuzin (B1676530), the release exponent value indicated that the release was controlled by the swelling and relaxation of the polymer matrix after water absorption. nih.gov
Table 2: Illustrative Comparison of Herbicide Release Profiles
This table uses data for the herbicide metribuzin to illustrate the typical difference in release dynamics between conventional and nano-encapsulated formulations. nih.gov
| Time | Unencapsulated Metribuzin (% Released) | Nano-encapsulated Metribuzin (% Released) |
| 4 hours | ~75% | ~30% |
| 8 hours | ~90% | ~45% |
| 24 hours | >94% | ~70% |
Methodological Advancements in Nanoherbicide Characterization
The development and quality control of nanoherbicides rely on a suite of advanced analytical techniques to characterize their physical and chemical properties. These methods are essential for ensuring consistency, stability, and efficacy of the nanoformulation.
Key characterization techniques include:
Particle Size and Size Distribution: Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are commonly used to determine the average size of the nanoparticles and the distribution of sizes within a sample. nih.gov Consistent particle size is crucial for predictable release behavior.
Morphology and Surface Topography: Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), provide high-resolution images of the nanoparticles, revealing their shape and surface features. researchgate.net Atomic Force Microscopy (AFM) can also be used to visualize the nanoparticles and provide three-dimensional topographical information. nih.gov
Confirmation of Encapsulation: Fourier-Transform Infrared Spectroscopy (FTIR) is a valuable tool for confirming the successful encapsulation of the active ingredient. By analyzing the infrared spectra of the nanoformulation, the presence of chemical bonds associated with both the polymer carrier and the herbicide can be identified, indicating the herbicide is integrated into the nanoparticle structure. researchgate.net
Encapsulation Efficiency (EE): This critical parameter quantifies the percentage of the initial amount of herbicide that has been successfully encapsulated within the nanoparticles. It is typically determined by separating the nanoparticles from the surrounding medium and measuring the amount of free, unencapsulated herbicide. High encapsulation efficiency is desirable for an effective formulation. Studies on other nanoherbicides have reported encapsulation efficiencies ranging from approximately 75% to over 95%, depending on the herbicide and polymer system. nih.govnih.gov
Table 3: Methodologies in Nanoherbicide Characterization
| Technique | Parameter Measured | Significance |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution | Essential for quality control and predicting stability and release kinetics. nih.gov |
| Nanoparticle Tracking Analysis (NTA) | Particle size, concentration | Provides accurate size and concentration measurements, complementing DLS. nih.gov |
| Atomic Force Microscopy (AFM) | Surface topography, particle shape | Visualizes the three-dimensional structure of the nanoparticles. nih.gov |
| Scanning Electron Microscopy (SEM) | Morphology, surface characteristics | Provides high-resolution images to confirm the shape and integrity of nanoparticles. researchgate.net |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functional groups | Confirms the successful incorporation of the herbicide within the polymer matrix. researchgate.net |
| Quantification of Unencapsulated Herbicide | Encapsulation Efficiency (EE) | Determines the payload of the active ingredient and the efficiency of the formulation process. nih.govnih.gov |
Molecular and Physiological Mechanisms of Action in Target Organisms
Auxin Mimicry and Plant Hormone Signal Transduction Disruption
The herbicidal effect of MCPA is initiated by its ability to impersonate natural auxin, thereby hijacking the plant's hormonal signaling pathways that regulate growth and development. wikipedia.orgnih.gov Unlike natural auxins, which are meticulously regulated by synthesis, degradation, and transport, synthetic auxins like MCPA persist in plant tissues, leading to a continuous and uncontrolled hormonal stimulation. pestgenie.com.aunih.gov This sustained overstimulation of auxin-responsive pathways is ultimately lethal to susceptible plants. nih.govchemicalwarehouse.com
The molecular target for auxin and its synthetic mimics is a co-receptor complex involving the Transport Inhibitor Response 1/Auxin-Signaling F-Box (TIR1/AFB) family of proteins and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins. nih.govnih.gov Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and an Aux/IAA protein. nih.govresearchgate.net This binding event tags the Aux/IAA repressor for degradation by the 26S proteasome. nih.gov
The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of a multitude of auxin-responsive genes. scielo.br In the presence of a synthetic auxin like MCPA, this process becomes unregulated. MCPA binds to the TIR1/AFB receptors, causing the continuous destruction of Aux/IAA repressors. nih.gov This leads to the massive and sustained activation of auxin-responsive genes, triggering a cascade of downstream effects. scielo.br Research comparing various auxin herbicides has shown that MCPA, along with 2,4-D, exhibits lower binding affinity to the TIR1, AFB2, and AFB5 receptors compared to the natural auxin IAA. nih.gov Despite this, its persistence within the plant ensures a potent herbicidal effect. nih.gov
The signaling cascade also involves the production of other plant hormones, notably ethylene (B1197577) and abscisic acid (ABA), and the generation of reactive oxygen species (ROS). nih.govscielo.br The overproduction of these molecules contributes significantly to the cellular damage and eventual death of the plant. nih.govscielo.br
The uncontrolled gene expression induced by MCPA leads to profound and lethal disturbances in cellular processes. pestgenie.com.au One of the primary effects is the disruption of controlled cell enlargement, division, and differentiation. pestgenie.com.auucanr.edu
Uncontrolled Cell Elongation and Division : MCPA stimulates abnormal and unsustainable growth. wikipedia.org It causes cells in the vascular tissues (phloem and xylem) to divide uncontrollably, leading to a blockage of these transport systems. This proliferation of tissue also crushes adjacent cells. The herbicide also induces abnormal cell elongation, contributing to the characteristic symptoms of epinasty (twisting and curling of stems and petioles), leaf malformation, and tissue thickening. nih.govucanr.edupurdue.edu
Disrupted Differentiation : The herbicide interferes with the normal differentiation of tissues. nih.gov It concentrates in the actively growing meristematic regions of the plant, where it disrupts protein synthesis and cell division, ultimately halting normal development. orst.edu This results in malformed roots, stems, and leaves, preventing the plant from functioning correctly. publications.gc.ca In susceptible broadleaf weeds, these effects cascade, leading to a complete breakdown of physiological processes, tissue necrosis, and ultimately, plant death. wikipedia.orgnih.gov
Absorption, Translocation, and Metabolism within Plant Systems
The effectiveness of MCPA-isooctyl as a systemic herbicide is dependent on its ability to be absorbed by the target weed, move throughout the plant to its sites of action, and be converted into its biologically active form. orst.eduwikipedia.org
This compound is designed for efficient uptake through both the leaves (foliar) and roots of plants. orst.edupublications.gc.ca
Foliar Uptake : The ester form, this compound, is significantly more lipophilic (fat-soluble) than its acid or salt counterparts. sourcetotap.eu This property facilitates its penetration through the waxy cuticle of plant leaves, which acts as a primary barrier to water-soluble substances. wur.nl Studies have shown that unformulated active ingredients are generally absorbed poorly, highlighting the importance of the ester formulation for effective foliar penetration. wur.nl The efficiency of uptake can vary between the upper (adaxial) and lower (abaxial) leaf surfaces, often influenced by cuticle thickness and the density of stomata. rsc.org
Root Uptake : MCPA can also be absorbed from the soil by plant roots. wikipedia.orgnih.gov Once absorbed, it is translocated upwards through the xylem. ucanr.edu The mobility and uptake from soil can be influenced by soil properties. wikipedia.org
A 2023 study on Palmer amaranth (B1665344) found that over 90% of applied [¹⁴C]MCPA was absorbed by the plants within 12 hours after treatment, indicating rapid uptake. cambridge.org
Once absorbed, MCPA is translocated systemically throughout the plant, reaching the active meristematic tissues where it exerts its primary effect. orst.eduwikipedia.org This movement occurs through both the xylem and phloem vascular systems. ucanr.eduresearchgate.net
Phloem Transport : After foliar application and absorption, MCPA moves from the treated leaves (source tissues) to areas of active growth like shoot tips, root tips, and developing seeds (sink tissues) via the phloem. ucanr.edupurdue.edu
Xylem Transport : Following root uptake, MCPA is transported upwards from the roots to the shoots with the flow of water in the xylem. ucanr.edu
This dual-pathway translocation ensures that the herbicide is distributed throughout the entire plant, a key characteristic of systemic herbicides. orst.edupurdue.edu The compound concentrates in these growing regions, where it disrupts cell division and growth. orst.edu Research on Palmer amaranth showed that while absorption was rapid, the majority (∼85%) of the absorbed MCPA remained in the treated leaf, with translocation to other parts of the plant being a slower process. cambridge.org
This compound is a pro-herbicide, meaning the applied substance is not the primary phytotoxic agent. orst.edu Its herbicidal activity is dependent upon its conversion into the parent MCPA acid within the plant. sourcetotap.eucanada.ca
This conversion is achieved through hydrolysis, a chemical reaction where the ester group of this compound is cleaved by plant enzymes (esterases), yielding MCPA acid and isooctyl alcohol. sourcetotap.eu This bioactivation step is crucial, as it is the anionic MCPA acid that is recognized by the auxin receptor complex. pestgenie.com.aunih.gov Field studies have demonstrated that a large proportion of this compound converts to MCPA acid on the day of application, with the conversion being nearly complete within three days under normal conditions. canada.ca The rate of this hydrolysis can be influenced by environmental factors. sourcetotap.eucanada.ca Once formed, the MCPA acid is relatively persistent within the plant compared to natural auxins, allowing it to continuously disrupt hormonal signaling and cause the lethal effects described above. nih.gov
Biochemical and Physiological Responses of Target Weeds to this compound
This compound, after being absorbed and converted to its active acid form, functions as a synthetic auxin herbicide. herts.ac.uk It selectively targets broadleaf weeds by concentrating in the meristematic tissues, which are the regions of active growth. fao.orgorst.edu Here, it triggers a cascade of biochemical and physiological disruptions that overwhelm the plant's normal regulatory processes, leading to uncontrolled growth and eventual death. wikipedia.org The induced changes result in a series of processes that disturb the morphology of plant roots, stems, and leaves. frontiersin.org
A primary mechanism of MCPA's phytotoxic action is its interference with the synthesis of nucleic acids and proteins, which are fundamental to cell division and growth. fao.orgorst.edu By mimicking the natural plant hormone auxin, MCPA disrupts the hormonal balance that regulates gene expression. wikipedia.org This leads to abnormal and uncontrolled cell division and elongation. orst.edu
Research indicates that phenoxy herbicides can repress the expression of specific genes. researchgate.net For example, studies on the effects of MCPA on cyanobacteria, which share photosynthetic pathways with plants, revealed that the herbicide can significantly decrease the mRNA levels of genes encoding for key photosynthetic proteins like D1 protein and RuBisCO. researchgate.net This repression of gene expression points to a direct impact on nucleic acid function. The disruption of protein synthesis is a core component of MCPA's mode of action, as it prevents the plant from producing the necessary enzymes and structural components for orderly development. orst.edufao.org This interference ultimately halts controlled growth in the meristematic regions. orst.edu
The application of this compound induces significant oxidative stress in susceptible plants, leading to marked changes in the activity of various enzymes. nih.govresearchgate.net The overproduction of reactive oxygen species (ROS) is a common response to herbicide-induced stress, which in turn can cause lipid peroxidation and damage to cellular structures. nih.gov
To counteract this oxidative damage, plants elevate the activity of antioxidant enzymes. nih.govresearchgate.netnih.gov Studies on weeds subjected to herbicide stress have consistently shown increased activity of enzymes such as:
Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Significant increases in SOD activity have been observed in weeds following herbicide treatment. nih.govresearchgate.net
Catalase (CAT): CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen, a crucial step in detoxifying ROS. Its activity drastically increases in response to herbicide-induced stress. nih.govnih.gov
Peroxidase (POD): This enzyme is involved in a variety of plant defense mechanisms, including the detoxification of hydrogen peroxide. Elevated POD activity is a common indicator of phytotoxic stress in plants. nih.govresearchgate.net
Conversely, MCPA can inhibit the function of enzymes essential for normal growth and photosynthesis. Molecular studies have shown that MCPA can interact with and repress key photosynthetic proteins such as RuBisCO, which is the primary enzyme responsible for carbon fixation in the Calvin cycle. researchgate.net This inhibition of photosynthetic enzymes disrupts the plant's ability to produce energy, contributing to its eventual death. researchgate.net
Table 2: Changes in Enzyme Activity in Weeds in Response to Herbicide-Induced Stress
| Enzyme | Function | Observed Response to Stress | Citation |
| Superoxide Dismutase (SOD) | Antioxidant Defense | Activity increases significantly | nih.govresearchgate.netnih.gov |
| Catalase (CAT) | Antioxidant Defense | Activity increases drastically | nih.govresearchgate.netnih.gov |
| Peroxidase (POD) | Antioxidant Defense | Activity is elevated | nih.govresearchgate.net |
| RuBisCO | Carbon Fixation (Photosynthesis) | Expression and activity are repressed/inhibited | researchgate.net |
Environmental Fate, Degradation Pathways, and Ecotoxicological Implications
Environmental Transformation of MCPA-isooctyl
The environmental transformation of this compound begins with its rapid conversion to its parent acid, MCPA. This initial step is critical as the subsequent environmental behavior, including persistence, mobility, and degradation, is that of the MCPA anion.
Hydrolysis Kinetics and Pathways in Soil and Aquatic Environments
Once introduced into soil or aquatic systems, ester forms of phenoxyalkanoic acids like this compound undergo rapid hydrolysis to the corresponding acid anion. sourcetotap.eu This conversion to MCPA typically occurs within hours or days, meaning the ester form itself has a very short persistence. sourcetotap.eu Following this initial hydrolysis, the resulting MCPA acid is stable against further abiotic hydrolysis. epa.gov
The rate of this initial hydrolysis can be influenced by environmental conditions. Generally, hydrolytic degradation rates increase with higher temperatures and in alkaline water conditions. researchgate.net The process involves the cleavage of the ester bond, releasing the MCPA acid and isooctyl alcohol.
Table 1: Hydrolysis of this compound in the Environment
| Parameter | Finding | Source(s) |
|---|---|---|
| Initial Transformation | This compound is rapidly hydrolyzed to MCPA acid. | sourcetotap.eu |
| Timeframe | Occurs within hours to days in soil environments. | sourcetotap.eu |
| Stability of Product | The resulting MCPA acid does not readily hydrolyze further. | epa.gov |
Microbial Degradation in Soil and Water
Microbial activity is the primary driver of MCPA degradation in both soil and water. researchgate.net The efficiency of this biodegradation is dependent on the presence of specific microbial communities and favorable environmental conditions. Degradation is known to occur rapidly under aerobic conditions, while it can be negligible in anaerobic environments, potentially leading to the persistence of MCPA in saturated or deep soil layers. sourcetotap.euulster.ac.uk
A key microbial species capable of breaking down phenoxyalkanoic acid herbicides is Cupriavidus gilardii. The T-1 strain of this bacterium has been identified as being efficient at degrading MCPA and its isooctyl ester. acs.orgresearchgate.netnih.govfigshare.com This strain has demonstrated the ability to persist and migrate vertically in soil, contributing to the removal of MCPA at various depths. nih.gov Other microbial genera have also been associated with the degradation of MCPA, highlighting a diverse community of microorganisms responsible for its removal from the environment. researchgate.net
Table 2: Microbial Species Implicated in MCPA Degradation
| Genus/Species | Role | Source(s) |
|---|---|---|
| Cupriavidus gilardii (Strain T-1) | Efficiently degrades MCPA and this compound ester. | acs.orgresearchgate.netnih.govfigshare.com |
| Aminobacter | Associated with MCPA degradation. | researchgate.net |
| Novosphingobium | Associated with MCPA degradation. | researchgate.net |
| Pseudomonas | Associated with MCPA degradation. | researchgate.net |
| Rhodococcus | Associated with MCPA degradation. | researchgate.net |
| Sphingobium | Associated with MCPA degradation. | researchgate.net |
| Sphingopyxis | Associated with MCPA degradation. | researchgate.net |
The biochemical pathway for MCPA degradation by microbes is well-documented. The initial and rate-limiting step involves the cleavage of the ether bond. This reaction is catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme, which is encoded by genes such as tfdA or related tfdA-like genes. This cleavage breaks the MCPA molecule into 4-chloro-2-methylphenol (B52076) and an acetic or propanoic acid side chain, which are then further metabolized by the microorganisms.
The rate of microbial degradation of MCPA is significantly influenced by several environmental factors. Optimal conditions promote the growth and metabolic activity of the degrading microbial communities. ulster.ac.uk Key factors include soil moisture (which affects oxygen availability), temperature, and pH. ulster.ac.uk Research on the degradation of a similar herbicide by Cupriavidus gilardii T-1 identified optimal conditions as a pH range of 7.0 to 9.0 and a temperature range of 37–42 °C. researchgate.netfigshare.com Degradation is generally faster in topsoils where microbial activity is higher and decreases in deeper soil layers. researchgate.netresearchgate.net Conversely, conditions that inhibit microbial activity, such as the presence of fresh de-oiled two-phase olive mill waste, can slow the dissipation of the herbicide. nih.gov
Table 3: Optimal Conditions for Phenoxy Herbicide Degradation by Cupriavidus gilardii T-1
| Environmental Factor | Optimal Range | Source(s) |
|---|---|---|
| pH | 7.0 - 9.0 | researchgate.netfigshare.com |
| Temperature | 37 - 42 °C | researchgate.netfigshare.com |
Photodegradation Mechanisms and By-product Formation
Photodegradation, or the breakdown of a molecule by sunlight, is another pathway for the transformation of MCPA in the environment. This process can occur on soil surfaces, on plant leaves, or in water. ulster.ac.uk The rate of photodegradation varies significantly depending on the medium.
The degradation is initiated by hydroxyl (•OH) radicals, which can attack the MCPA molecule through either H-atom abstraction or addition to the aromatic ring. nih.gov Theoretical studies suggest that for the anionic form of MCPA, which is prevalent in most environmental waters, the most likely initial step is the addition of an •OH radical to the aromatic ring. nih.gov This leads to the formation of hydroxylated by-products. nih.gov The primary intermediate by-product identified in studies of the photocatalytic degradation of MCPA is 4-chloro-2-methylphenol (CMP). nih.gov
The half-life (DT50) for MCPA photodegradation can range from several days to months.
Table 4: Photodegradation Half-Life (DT50) of MCPA in Different Environments
| Environment | Half-Life (DT50) | Source(s) |
|---|---|---|
| Soil Surface (Natural Sunlight) | 9 to 67 days | epa.govulster.ac.uk |
| Air (Spray Droplets) | 4.6 days | ulster.ac.uk |
| River Water (Natural Sunlight) | ~14 days | ulster.ac.uk |
Table 5: List of Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| (4-chloro-2-methylphenoxy)acetic acid isooctyl ester | This compound |
| 4-chloro-2-methylphenoxyacetic acid | MCPA |
| Isooctyl alcohol | |
| 4-chloro-2-methylphenol | CMP |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D |
| 2,4-dichlorophenol | 2,4-DCP |
| 3,5-dichlorocatechol | 3,5-DCC |
| cis-2-dichlorodiene lactone | CDL |
| 2-(2,4-dichlorophenoxy)propionic acid | 2,4-DP |
| α-ketoglutarate |
Environmental Transport and Distribution
The environmental transport and distribution of this compound are governed by its transformation into the parent MCPA acid and the subsequent behavior of the acid in various environmental compartments. The ester form is expected to hydrolyze to the more mobile acid form, which dictates its movement in soil, air, and water.
Soil Sorption and Leaching Potential
The mobility of MCPA in soil is largely dictated by the properties of the soil itself, particularly its organic matter content. Generally, MCPA exhibits a low affinity for soil particles, leading to a high potential for movement. orst.educcme.ca The sorption of MCPA is primarily controlled by the organic components of the soil; as the organic carbon content increases, so does the sorption of MCPA. agriculturejournals.cz Conversely, mobility increases as the organic matter content decreases. canada.cawho.int
Studies have shown that MCPA has low soil-organic-carbon-to-water partitioning coefficients (Koc), generally ranging from 54 to 118 L/kg, which classifies it as having low adsorption to soils and being highly mobile. ulster.ac.uk Other reported Koc values range from 50 to 62 L/kg, also suggesting high mobility. waterquality.gov.aunih.gov This mobility means MCPA is expected to leach readily in most soil types. orst.eduwho.int According to McCall's soil mobility classes, MCPA can be categorized as having very high mobility (Koc < 50) to high mobility (50 < Koc < 150). mdpi.com
The leaching potential of MCPA is considered high. The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's potential to move towards groundwater, has been calculated at values greater than 2.8 for MCPA in some soils, corroborating its significant leaching potential. mdpi.com However, field studies have also indicated that MCPA may not leach appreciably below a soil depth of 15 cm. canada.ca The amount of MCPA leached can be significantly influenced by soil amendments. For instance, in one field study, amending the soil with aged de-oiled two-phase olive mill waste reduced the amount of leached MCPA from 56.9% in unamended soil to 15.9%. nih.gov Desorption studies further support the mobility of MCPA, showing that a large percentage (ranging from 11% to 70%) of the sorbed herbicide can be readily released back into the soil solution, making it available for transport. agriculturejournals.czpjoes.com
Soil Sorption and Mobility Parameters for MCPA
| Parameter | Reported Value | Interpretation | Source |
|---|---|---|---|
| Soil Organic Carbon Partition Coefficient (Koc) | 50 - 118 L/kg | High to Very High Mobility | ulster.ac.ukwaterquality.gov.aunih.govmdpi.com |
| Distribution Coefficient (Kd) | 0.077 - 2.827 L/kg | Low Sorption | agriculturejournals.cz |
| Groundwater Ubiquity Score (GUS) | > 2.8 | High Leaching Potential | mdpi.com |
| Desorption Rate | 11% - 77.5% | Readily Desorbed | agriculturejournals.czpjoes.com |
Volatilization Studies and Atmospheric Dispersion
The potential for volatilization and subsequent atmospheric dispersion is a key factor in the environmental fate of a pesticide. For MCPA, the parent acid form is considered non-volatile, with a very low vapor pressure. epa.govregulations.gov One study noted that MCPA did not volatilize from a heated aqueous solution, further supporting its low volatility. who.int Due to this low volatility, inhalation of MCPA acid in its gaseous phase is not considered a significant route of exposure. regulations.gov
While specific laboratory volatility studies for this compound were not detailed in the reviewed literature, esters of herbicides can sometimes be more volatile than their parent acids. However, the focus of environmental fate assessments for MCPA formulations, including the isooctyl ester, is often on the behavior of the MCPA acid, to which the ester rapidly degrades. regulations.gov Sunlight exposure on plant leaves or in the atmosphere does contribute to the degradation of MCPA. ulster.ac.uk
Runoff and Surface Water Contamination Pathways
Surface water contamination by MCPA is a significant concern, with the primary pathways being agricultural runoff and spray drift during application. ccme.cacanada.ca Due to its high solubility and low adsorption to soil, MCPA is susceptible to being transported from treated land into surface water bodies. ulster.ac.uk This is particularly evident after rainfall events, which can lead to spikes in MCPA concentrations in streams and rivers. ulster.ac.uk Studies in various regions have confirmed the presence of MCPA in surface waters, often linked to application periods and subsequent runoff. ulster.ac.uk
Monitoring studies have detected MCPA in surface water at varying concentrations. For example, a Canadian study of 11 agricultural watersheds reported concentrations ranging from <0.1 µg/L to 1.7 µg/L. waterquality.gov.au In the United States, the highest detected concentration of MCPA in surface water during one assessment was 18.58 µg/L. epa.gov These findings underscore the role of runoff as a critical pathway for the movement of MCPA from agricultural fields to aquatic environments.
Ecotoxicological Assessments in Non-Target Organisms
The assessment of ecotoxicological effects on organisms not targeted by the herbicide is a crucial component of its environmental risk profile. For this compound, these assessments focus on the potential harm to a variety of terrestrial and aquatic life.
Ecological Risk Assessment Methodologies
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) employ specific methodologies to assess the ecological risks of pesticides like MCPA. epa.gov A central part of this process involves calculating Risk Quotients (RQs), which compare the estimated environmental concentration (EEC) of a substance to an ecotoxicological endpoint (e.g., LC50 or EC50). If the RQ exceeds a predetermined Level of Concern (LOC), it indicates a potential risk that may require mitigation measures. epa.gov
These risk assessments are comprehensive, considering various exposure routes and organisms. For aquatic ecosystems, exposure from both runoff and spray drift is modeled using tools like PRZM/EXAMS (Pesticide Root Zone Model/Exposure Analysis Modeling System). epa.gov The assessment for MCPA ester formulations has shown potential risks to certain non-target species. For instance, RQs for freshwater invertebrates exceeded endangered species LOCs in some agricultural scenarios. epa.gov For terrestrial plants, risk analyses indicated that at the highest application rates, LOCs for both endangered and non-endangered species were exceeded, highlighting the high toxicity of phenoxy herbicides to plants. epa.govepa.gov The risk assessment process for non-target microorganisms has been identified as an area needing more standardized methods, as current evaluations are often limited to global tests like nitrogen mineralization. nih.gov
In one study on the non-target aquatic macrophyte Hydrilla verticillata, the environmental risk was evaluated using the ratio of Predicted Environmental Concentration (PEC) to Predicted No-Effect Concentration (PNEC), as well as the Hazard Quotient (HQ) and Hazard Index (HI). nih.govresearchgate.net The results indicated high-risk values, demonstrating negative impacts on the non-target plant. nih.govresearchgate.net
Bioaccumulation Potential and Biomagnification Studies
Bioaccumulation refers to the accumulation of a substance in an organism from all environmental sources, while biomagnification is the increasing concentration of that substance in organisms at successively higher levels in a food chain. For MCPA, the potential for these processes to occur is considered low. waterquality.gov.au
The potential for a chemical to bioaccumulate is often indicated by its Bioconcentration Factor (BCF), which measures the uptake from water alone. Studies have consistently reported low BCF values for MCPA. A BCF of less than 1 has been reported for the freshwater fish Cyprinus carassius and the snail Lymnea stagnalis. waterquality.gov.au Another study determined a BCF of 1 for trout. nih.gov Generally, the BCF for MCPA is cited as being between 1 and 14. sourcetotap.eu A BCF value below 1,000 is typically not considered to be bioaccumulative. sourcetotap.eu This low potential for bioconcentration suggests that MCPA is unlikely to accumulate significantly in aquatic organisms, and therefore, the risk of biomagnification through the food web is also low. waterquality.gov.ausourcetotap.eu
Bioconcentration Factors (BCF) for MCPA in Aquatic Organisms
| Organism | Reported BCF Value | Source |
|---|---|---|
| Trout | 1 | nih.gov |
| Fish (Cyprinus carassius) | <1 | waterquality.gov.au |
| Snail (Lymnea stagnalis) | <1 | waterquality.gov.au |
| General Aquatic Organisms | 1 - 14 | sourcetotap.eu |
Effects on Aquatic and Terrestrial Non-Target Flora and Fauna
The introduction of this compound into the environment can have significant implications for non-target organisms. As a selective herbicide, its primary impact is on plant life, but its effects extend to a variety of fauna in both aquatic and terrestrial ecosystems. The toxicity of MCPA is highly dependent on its chemical form, with ester formulations such as this compound generally exhibiting greater toxicity to non-target species than the acid or salt forms. waterquality.gov.au This is particularly evident in aquatic environments. waterquality.gov.au
Effects on Aquatic Flora
MCPA is particularly toxic to aquatic plants and algae. waterquality.gov.au The ester forms, including 2-EHE (a compound similar to isooctyl ester), have been shown to be highly effective against aquatic macrophytes and algae. waterquality.gov.auccme.ca Studies on the common duckweed, Lemna gibba, revealed a 14-day EC₅₀ (the concentration that causes a 50% effect) of 0.13 mg/L for MCPA 2-EHE, indicating high toxicity. ccme.ca Similarly, the green alga Selenastrum capricornutum showed a 5-day EC₅₀ of 0.25 mg/L for the same ester. ccme.ca Diatoms have also been found to be sensitive; for instance, the LOEC (Lowest Observed Effect Concentration) for the diatom Navicula pelliculosa was reported as 0.077 mg/L for MCPA 2-EHE. ccme.ca Another diatom, Skeletonema costatum, showed a 5-day EC₅₀ of 0.085 mg/L for the 2-EHE form. ccme.ca In contrast, studies using the MCPA acid form on the green alga Desmodesmus subspicatus found a 3-day EC₅₀ of 529.1 mg/L, while for Lemna minor, the 7-day EC₅₀ based on frond number was 5.4 mg/L. nih.gov
Interactive Table: Toxicity of MCPA Formulations to Aquatic Flora
| Species | Formulation | Endpoint | Value (mg/L) | Exposure Duration | Reference |
|---|---|---|---|---|---|
| Lemna gibba (Duckweed) | MCPA 2-EHE | EC₅₀ | 0.13 | 14 days | ccme.ca |
| Lemna minor (Duckweed) | MCPA Acid | EC₅₀ | 5.4 | 7 days | nih.gov |
| Selenastrum capricornutum (Green Alga) | MCPA 2-EHE | EC₅₀ | 0.25 | 5 days | ccme.ca |
| Desmodesmus subspicatus (Green Alga) | MCPA Acid | EC₅₀ | 529.1 | 3 days | nih.gov |
| Navicula pelliculosa (Diatom) | MCPA 2-EHE | LOEC | 0.077 | 5 days | ccme.ca |
Effects on Aquatic Fauna
Research indicates that ester formulations of MCPA are the most toxic to aquatic fauna, including fish and invertebrates. waterquality.gov.auccme.ca The this compound ester has a reported No Observed Effect Concentration (NOEC) of 0.003 mg/L for several fish species, including rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and fathead minnows (Pimephales promelas), as well as for the freshwater invertebrate Daphnia magna. ccme.ca The 2-EHE ester shows a 96-hour LC₅₀ (the concentration that is lethal to 50% of the test organisms) for bluegill sunfish ranging from 3.16 to 4.64 mg/L. ccme.ca For invertebrates, the EC₅₀ for impaired motility in Daphnia magna is 0.28 mg/L for the 2-EHE form. ccme.ca In contrast, the toxicity of MCPA acid and its salt forms to aquatic invertebrates is considerably lower. ccme.casourcetotap.eu For example, the 48-hour LOEC for the sodium salt of MCPA was 10 mg/L for scuds (Gammarus pulex) and isopods (Asellus aquaticus). ccme.ca
Interactive Table: Toxicity of MCPA Formulations to Aquatic Fauna
| Species | Formulation | Endpoint | Value (mg/L) | Exposure Duration | Reference |
|---|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | This compound ester | NOEC | 0.003 | - | ccme.ca |
| Bluegill Sunfish (Lepomis macrochirus) | This compound ester | NOEC | 0.003 | - | ccme.ca |
| Bluegill Sunfish (Lepomis macrochirus) | MCPA 2-EHE | LC₅₀ | 3.16 - 4.64 | 96 hours | ccme.ca |
| Fathead Minnow (Pimephales promelas) | This compound ester | NOEC | 0.003 | - | ccme.ca |
| Daphnia magna (Water Flea) | This compound ester | NOEC | 0.003 | - | ccme.ca |
| Daphnia magna (Water Flea) | MCPA 2-EHE | EC₅₀ | 0.28 | - | ccme.ca |
| Gammarus pulex (Scud) | MCPA Sodium Salt | LOEC | 10 | 48 hours | ccme.ca |
Effects on Terrestrial Flora
As a herbicide, MCPA is designed to affect terrestrial plants. It mimics plant growth hormones, leading to uncoordinated growth and disruption, particularly in broadleaf (dicot) species. waterquality.gov.au Its uptake occurs through both roots and leaves, with rapid translocation throughout the plant's tissues. waterquality.gov.auccme.ca Non-target terrestrial plants can be affected by spray drift or runoff, potentially causing damage to desirable broadleaf species in adjacent areas. The potential exists for the herbicide to move from the site of application through volatilization and runoff, which could adversely affect non-target plants through loss of food or cover. epa.gov
Effects on Terrestrial Fauna
The impact of this compound on terrestrial fauna varies among species.
Birds: Specific toxicity studies on birds using MCPA esters like isooctyl or butoxyethyl ester are limited. epa.gov Assessments often rely on data from MCPA acid, assuming that the esters rapidly convert to the acid form in an avian gut. regulations.gov A comparison of acute toxicity studies with bobwhite quail for MCPA and its related compound MCPB suggested an approximately equivalent toxic potential. regulations.gov Generally, the available data indicate that MCPA is practically non-toxic to birds on an acute oral basis. epa.gov However, there is concern that since data is lacking for certain esters, the potential impact on waterfowl, particularly through effects on their aquatic invertebrate food sources, remains an area requiring further investigation. epa.gov
Soil Invertebrates: The effects of MCPA on soil invertebrates appear to be species-dependent. Some research has indicated that MCPA had no significant effect on the total numbers of certain micro-arthropods, even at high application rates. sourcetotap.eu However, other findings suggest that MCPA can be toxic to some soil arthropods, such as causing 100% mortality for the parasitic wasp Aphidius rhopalosiphi at certain application rates, while having no effect on others like the predatory mite Typhlodromus pyri. sourcetotap.eu Pesticides in general are known to alter the growth, reproduction, behavior, and essential enzymes of earthworms. researchgate.net
Analytical Methodologies for Detection and Residue Dynamics
Chromatographic Techniques for MCPA-isooctyl and its Metabolites
The accurate quantification of this compound and its breakdown products, primarily MCPA, necessitates highly sensitive and selective analytical methods. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly its tandem (MS/MS) and ultra-performance (UPLC) variants, are the cornerstones of these analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a valuable technique for the confirmation and quantification of this compound, although it often requires derivatization to enhance the volatility and thermal stability of the analyte. Phenoxyalkanoic acids and their esters are typically converted into their methyl esters or other volatile derivatives prior to GC-MS analysis. For instance, a common approach involves esterification with methanol (B129727) in the presence of an acid catalyst or using reagents like diazomethane (B1218177) researchgate.netepa.govfao.org. This derivatization ensures efficient separation on GC columns and sensitive detection by MS.
GC-MS methods have been successfully applied for the determination of this compound and its residues in matrices such as wheat and soil egh.net.cnnih.gov. The US Environmental Protection Agency (EPA) Method 615 is applicable to MCPA isooctyl ester in wastewater, utilizing GC, with results reported as the total free acid epa.gov. While GC-MS offers robust identification capabilities due to its characteristic fragmentation patterns, LC-based methods are often preferred for direct analysis without derivatization, especially for ester forms.
Sample Preparation and Extraction Methodologies from Diverse Matrices
Effective sample preparation is critical for the successful analysis of this compound residues, ensuring efficient extraction and removal of interfering matrix components. The choice of methodology depends on the sample matrix, such as plant materials, soil, or water.
Techniques for Plant, Soil, and Water Samples
Common extraction solvents for this compound and its residues from plant and soil matrices include acetonitrile (B52724) and ethyl acetate (B1210297) egh.net.cnnyxxb.cnresearchgate.net. For water samples, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely employed researchgate.netnih.govnih.gov. SPE, often utilizing hydrophilic-lipophilic balanced (HLB) or C18 sorbent materials, is a popular choice for its efficiency in concentrating analytes and removing matrix interferences from water samples nih.govresearchgate.netnih.gov. The QuEChERS (Quick Easy Cheap Effective Rugged Safe) methodology has also been adapted for the preparation of various food and environmental samples, offering a streamlined approach researchgate.netshimadzu.com.
Hydrolysis Procedures for Total Residue Quantification
To account for the total MCPA-equivalent residues, which include the parent ester and any hydrolyzed forms (e.g., MCPA acid), a hydrolysis step is often incorporated into the analytical workflow. This is because this compound rapidly hydrolyzes to MCPA in environmental and biological systems fao.orgnih.govfao.orgeurl-pesticides.eu. Analytical methods for total residue quantification typically involve an initial extraction followed by hydrolysis using acidic, basic (alkaline), or enzymatic treatments fao.orgnih.govfao.orgdiva-portal.org. Alkaline hydrolysis, commonly performed with sodium hydroxide (B78521) (NaOH), is frequently used to cleave ester bonds and release conjugated forms of MCPA, thereby increasing the measured MCPA content nih.goveurl-pesticides.eudiva-portal.org. This step is essential for accurately reflecting the total herbicide residue present.
Purification and Clean-up Strategies (e.g., Dispersive Solid Phase Extraction, SPE)
Following extraction, purification and clean-up steps are vital to remove co-extracted matrix components that could interfere with chromatographic detection. Solid-phase extraction (SPE) is a predominant technique for this purpose. Various SPE sorbents are utilized, including C18, amino (NH2), and Florisil cartridges, depending on the matrix and target analytes researchgate.netnyxxb.cnresearchgate.net. Dispersive SPE (dSPE) is also employed, often in conjunction with solvent extraction, to rapidly clean up extracts from plant and soil samples egh.net.cnnyxxb.cn. These clean-up procedures ensure cleaner sample extracts, leading to improved chromatographic performance and more reliable quantitative results.
Table 2: Common Sample Preparation and Clean-up Techniques
| Matrix Type | Extraction Solvents | Common Clean-up Techniques | Key Matrices Addressed | Key Reference |
| Plant / Soil | Acetonitrile, Ethyl Acetate | Dispersive SPE (dSPE), SPE (C18, NH2), Florisil SPE | Wheat, Maize, Soil | egh.net.cnnyxxb.cnresearchgate.net |
| Water / Wastewater | Acetonitrile, Methylene Chloride | SPE (HLB, C18), LLE | Surface Water, Wastewater, Drinking Water | researchgate.netnih.govnih.gov |
| General Food | Various | QuEChERS, SPE | Cereals, Curcumin Powder, Carrot Oleoresin | researchgate.netshimadzu.comdiva-portal.org |
Note: This table summarizes common approaches; specific protocols may vary.
Compound List:
this compound
MCPA (2-methyl-4-chlorophenoxyacetic acid)
Quantification, Validation, and Quality Assurance in Residue Analysis
Ensuring the reliability of analytical results involves rigorous validation of methods, including the determination of detection and quantification limits, as well as assessing recovery rates and precision.
Various studies have established sensitive methods for detecting this compound and its primary metabolite, MCPA. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and high-performance liquid chromatography (HPLC) are commonly utilized techniques.
| Compound | Analytical Method | Matrix | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Reference |
| This compound | UPLC-MS/MS | Maize | 0.38–1.42 | 1.28–4.76 | benchchem.comnyxxb.cncqvip.com |
| MCPA (metabolite) | UPLC-MS/MS | Maize | 0.38–1.42 | 1.28–4.76 | benchchem.comnyxxb.cncqvip.com |
| This compound | HPLC | Water | 0.41 | 1.25 | tandfonline.com |
| MCPA | HPLC | Wheat, Soil | 0.02 ng (equivalent to <0.01 mg/kg) | 0.01 mg/kg | nih.gov |
| MCPA | RP-HPLC | Formulations | 1.08 mg/L | 3.62 mg/L | nih.gov |
The reported limits of detection and quantification demonstrate the sensitivity of these methods, enabling the accurate measurement of this compound and its residues even at trace levels in complex agricultural samples.
Method validation also involves assessing the accuracy and precision of the analytical procedures through recovery studies, typically by spiking blank samples with known amounts of the analyte.
| Compound | Analytical Method | Spiking Level (mg/kg) | Recovery (%) | Precision (RSD %) | Matrix | Reference |
| This compound | UPLC-MS/MS | 0.01–0.5 | 82–107 | 0.81–8.9 | Maize | benchchem.comnyxxb.cncqvip.com |
| This compound | GC | Not specified | 98–122 | 8.73 (SD) | Not specified | epa.gov |
| This compound | GC | Not specified | 76–119 | 13.68 (SD) | Not specified | epa.gov |
| This compound | HPLC | Not specified | 96.60 | Not specified | Water | tandfonline.com |
| This compound | HPLC-MS/MS/GC-MS | Not specified | 77.0–112.0 | 1.1–9.9 | Wheat, Soil | egh.net.cn |
| MCPA | HPLC | 0.01–0.5 | 87.1–98.2 | 0.604–3.44 | Wheat, Soil | nih.gov |
| MCPA | RP-HPLC | Not specified | 100.10 | 0.06–0.11 | Formulations | nih.gov |
| This compound | GC | Not specified | 89.3 (mean) | 4.3 (SD) | Not specified | epa.gov |
These recovery rates and precision assessments indicate that the analytical methods are generally accurate and reproducible, meeting the requirements for reliable pesticide residue analysis in agricultural commodities and environmental samples.
Field and Laboratory Studies on Residue Dynamics in Agricultural Systems
Understanding how this compound degrades and transforms within the agricultural environment is critical for assessing its environmental fate and potential for carry-over.
Herbicide Resistance Management and Crop Protection Strategies
Characterization of Herbicide Resistance Mechanisms to MCPA-isooctyl
Herbicide resistance in weeds is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov Both mechanisms have been implicated in the evolution of resistance to synthetic auxin herbicides like MCPA.
Target-site resistance (TSR) occurs when a mutation in the gene encoding the herbicide's target protein reduces or eliminates the binding of the herbicide to its site of action. researchgate.netusda.gov For synthetic auxin herbicides such as MCPA, the primary targets are auxin-binding proteins, including the F-box proteins (like TIR1/AFB) that are part of the auxin co-receptor complex. illinois.edu These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a deregulation of gene expression and ultimately, uncontrolled growth and plant death. illinois.edu
A notable example of TSR to MCPA has been identified in a Canadian population of green pigweed (Amaranthus powellii). Research on a biotype resistant to MCPA (with a resistance factor of 4.4) did not find evidence for non-target site mechanisms like differences in herbicide absorption, translocation, or metabolism. researchgate.netbiorxiv.orgbiorxiv.org Instead, RNA-sequencing revealed that differentially expressed genes in the resistant population were associated with target site modifications. researchgate.netbiorxiv.org Specifically, a single nucleotide polymorphism (SNP) was identified in the auxin response factor (ARF) 9 gene, causing a leucine (B10760876) to phenylalanine substitution. researchgate.netbiorxiv.org This mutation is thought to disrupt the interaction between ARF9 and other proteins in the auxin signaling pathway, preventing the lethal cascade of events typically induced by MCPA. researchgate.netbiorxiv.org
Table 1: Example of Target-Site Resistance to MCPA
| Weed Species | Resistance Mechanism | Gene/Protein Affected | Consequence |
|---|
Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov These are often more complex than TSR and can include reduced uptake, altered translocation (movement within the plant), sequestration of the herbicide in vacuoles, or enhanced metabolic detoxification. nih.govgrowiwm.org Enhanced metabolism is a particularly concerning form of NTSR as it can confer cross-resistance to herbicides from different chemical families. usda.gov This occurs when the resistant plant can more rapidly break down the herbicide into non-toxic metabolites. The key enzyme families involved in herbicide metabolism include cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). illinois.edu
Table 2: Documented Non-Target-Site Resistance Mechanisms to MCPA
| Weed Species | NTSR Mechanism | Details |
|---|---|---|
| Hemp-nettle (Galeopsis tetrahit L.) | Reduced Translocation & Enhanced Metabolism | Resistant plants exported less MCPA from the treated leaf to meristems and roots. nih.gov |
Strategies for Mitigating Resistance Development
To preserve the utility of this compound, a proactive and integrated approach to weed management is essential. The goal of these strategies is to reduce the selection pressure for resistant individuals, thereby slowing the evolution of resistance within a weed population.
A fundamental strategy for resistance management is the rotation of herbicides with different modes of action (MOA). hracglobal.com Continuously using herbicides from the same group (Group 4 for synthetic auxins like MCPA) selects for weeds resistant to that specific mode of action. bayer.com By rotating to herbicides with different MOA, weeds that might be resistant to one type of chemistry are controlled by the other, preventing them from setting seed and proliferating. researchgate.net
For example, in a cropping system where this compound is used for broadleaf weed control, a subsequent crop could utilize a herbicide from a different group, such as an ALS inhibitor (Group 2) or a PPO inhibitor (Group 14), assuming the target weeds are susceptible. Research has shown that rotating herbicides with diverse MOAs reduces the selection pressure on weed populations and can delay or prevent resistance development. researchgate.net Furthermore, using herbicide mixtures with different modes of action in the same application can be even more effective than rotation in mitigating resistance evolution. researchgate.net A study demonstrated that a tank mixture of an ALS-inhibitor with a product containing bromoxynil (B128292) (a photosystem II inhibitor - Group 6) and MCPA (Group 4) was more effective at delaying the evolution of ALS-inhibitor resistance than rotating the herbicides over a four-year period. researchgate.net
Integrated Weed Management (IWM) is a holistic approach that combines multiple weed control tactics, reducing the sole reliance on herbicides. illinois.edu The aim of an IWM program is to make the agroecosystem less favorable for weeds and to disrupt their life cycle through various means. bayer.com This inherently reduces the selection pressure for herbicide resistance. nih.gov
Key components of an IWM program to manage resistance to herbicides like this compound include:
Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of specific weeds and allows for the use of different herbicide MOAs. hracglobal.com
Mechanical and Cultural Control: Practices such as tillage can bury weed seeds and control emerged weeds. ijoear.com Hand-pulling or cultivation can be used to remove resistant weeds that escape herbicide treatment before they can produce seed. growiwm.org
Cover Crops: Planting cover crops can suppress weed growth through competition for light, water, and nutrients, reducing the number of weeds that need to be controlled with herbicides. growiwm.org
Scouting and Monitoring: Regularly scouting fields helps in the early detection of weed control failures, which might indicate the presence of resistant biotypes. hh-ra.org
Managing the Weed Seed Bank: The primary goal of IWM is to reduce the number of viable weed seeds in the soil. nih.gov This is achieved by preventing weeds from setting seed through a combination of all available control tactics.
Efficacy Assessments against Resistant Weed Biotypes
The performance of any herbicide is significantly compromised when used against a resistant weed population. Field studies and laboratory experiments are crucial for confirming resistance and quantifying the loss of efficacy.
In Ontario, Canada, a green pigweed (Amaranthus powellii) biotype was confirmed to be resistant to multiple herbicides, including the synthetic auxins MCPA, mecoprop, and dichlorprop-p. researchgate.netmdpi.com In field trials conducted to evaluate control options for this multiple-herbicide-resistant (MHR) biotype in corn, a post-emergence application of MCPA ester provided only 30% control of the green pigweed at 8 weeks after application. researchgate.net This poor performance was directly attributed to the evolved resistance within this biotype. researchgate.net
Similarly, in soybean trials at the same location, this MHR green pigweed was not controlled by imazethapyr (B50286) (an ALS inhibitor to which it is also resistant) or by MCPA. mdpi.com The research highlighted the need to find alternative effective herbicides for the control of this MHR biotype, recommending pyroxasulfone/flumioxazin as a pre-emergence option and glyphosate (B1671968) as a post-emergence option, as the population had not yet evolved resistance to these herbicides. mdpi.com
Table 3: Efficacy of MCPA Ester on a Resistant Green Pigweed Biotype in Corn
| Weed Biotype | Herbicide Treatment | Application Timing | Control Efficacy (8 WAA*) | Source |
|---|---|---|---|---|
| Multiple-Herbicide-Resistant Amaranthus powellii | MCPA ester | Post-emergence | 30% | researchgate.net |
These findings underscore the practical consequences of herbicide resistance: a previously effective and economical tool becomes unreliable, forcing a shift to alternative, and often more costly, weed management programs.
Greenhouse and Field Trials for Resistance Monitoring
Greenhouse and field trials are fundamental to monitoring the efficacy of this compound and detecting shifts in weed population sensitivity. These studies typically involve dose-response assays to quantify the level of resistance in suspected weed populations compared to known susceptible populations.
Greenhouse Dose-Response Assays
Whole-plant dose-response bioassays conducted in a controlled greenhouse environment are a standard method for confirming herbicide resistance. In these studies, seeds from suspected resistant weed populations are collected from the field and grown alongside a known susceptible population. At a specific growth stage, the plants are treated with a range of herbicide doses, including the recommended field rate. Visual assessments of injury and measurements of plant biomass reduction are recorded at set intervals after treatment.
From this data, dose-response curves are generated to calculate the herbicide rate that causes a 50% reduction in growth (GR₅₀) or the lethal dose for 50% of the population (LD₅₀). The resistance factor (RF) is then determined by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.
A study on MCPA resistance in a population of green pigweed (Amaranthus powellii) from Ontario, Canada, confirmed a resistance factor of 4.4. biorxiv.org This indicates that a 4.4 times higher dose of MCPA was required to achieve the same level of control in the resistant population compared to the susceptible one. In another study, some plants of giant buttercup (Ranunculus acris) from a population with a history of exposure to MCPA survived treatment, providing evidence of resistance. soybeanresearchinfo.com
Note: this compound is an ester formulation that is rapidly hydrolyzed to the active ingredient MCPA within the plant. Therefore, resistance studies often refer to MCPA as the active compound.
Field Trials
Field trials provide a more realistic assessment of herbicide efficacy under real-world conditions, taking into account environmental variability. These trials are crucial for validating greenhouse findings and for monitoring the performance of this compound in different geographical locations and cropping systems.
In a field experiment conducted in Iran to evaluate the efficacy of a herbicide mixture containing 2,4-D and MCPA for controlling cut-leaved crane's-bill (Geranium dissectum), dose-response assays were performed. researchgate.net The results were used to estimate the GR₅₀ and GR₉₀ (the herbicide dose required for 50% and 90% growth reduction, respectively). researchgate.net
Table 1: Greenhouse Dose-Response Data for MCPA Resistance in Amaranthus powellii
| Population | GR₅₀ (g a.e. ha⁻¹) | Resistance Factor (RF) | Reference |
|---|---|---|---|
| Susceptible | Not explicitly stated, but used as baseline | 1.0 | biorxiv.org |
| Resistant | Calculated based on a 4.4-fold difference from susceptible | 4.4 | biorxiv.org |
Table 2: Field Trial Efficacy of a 2,4-D+MCPA Mixture against Geranium dissectum
| Parameter | Estimated Dose (g a.i. ha⁻¹) | Reference |
|---|---|---|
| GR₅₀ | 147.30 | researchgate.net |
| GR₉₀ | 560.47 | researchgate.net |
Molecular Diagnostics for Resistance Detection
The development of molecular diagnostic tools offers a rapid and precise method for detecting herbicide resistance, often before it becomes a widespread problem in the field. These techniques target the specific genetic mutations that confer resistance.
Target-Site Resistance and Molecular Markers
For synthetic auxin herbicides like MCPA, resistance can be conferred by modifications in the target site genes. Research has identified a key mechanism of resistance to MCPA in green pigweed (Amaranthus powellii) as a target-site modification. biorxiv.org Specifically, a single nucleotide polymorphism (SNP) was identified in the auxin response factor (ARF) 9 gene. biorxiv.org This mutation leads to a leucine to phenylalanine substitution, which is thought to disrupt the interaction between ARF9 and other proteins in the auxin signaling pathway, thereby preventing the lethal action of the herbicide. biorxiv.org
This identified SNP serves as a valuable molecular marker for detecting MCPA resistance in this weed species.
Diagnostic Assay Development
Once a resistance-conferring mutation is identified, various PCR-based assays can be developed for rapid screening of weed populations. These assays are designed to specifically detect the presence of the SNP associated with resistance. Common methods include:
PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism): This technique involves amplifying the gene region containing the SNP and then using a specific restriction enzyme that will cut the DNA only if the mutation is present (or absent), creating different fragment patterns for resistant and susceptible individuals.
KASP (Kompetitive Allele-Specific PCR): This is a high-throughput genotyping technology that uses fluorescently labeled primers to differentiate between the resistant and susceptible alleles in a single PCR reaction.
While a specific, commercially available diagnostic assay for the ARF9 mutation in A. powellii is not yet widely documented, the principles for its development are well-established. researchgate.netawsjournal.org The development of such an assay would involve designing primers to amplify the region of the ARF9 gene containing the SNP and then validating the assay's ability to accurately distinguish between resistant and susceptible genotypes. researchgate.netawsjournal.org The availability of such molecular tools would enable growers and agronomists to make more informed and timely weed management decisions. soybeanresearchinfo.com
Interactions and Co Formulations in Agrochemical Systems
Synergistic and Antagonistic Effects of MCPA-isooctyl in Mixtures
This compound is frequently combined with other herbicides to broaden the spectrum of controlled weeds. The nature of the interaction—synergistic, antagonistic, or additive—depends on the specific herbicides mixed and the target weed species.
The primary goal of mixing herbicides is to achieve a wider range of weed control than what a single active ingredient can provide. This compound, being effective against broadleaf weeds, is often co-formulated or tank-mixed with herbicides that target grasses or other specific weed types. cnagrochem.comagrochemicalpesticides.com
Research and commercial formulations have demonstrated both synergistic and antagonistic interactions. For instance, a study indicated that while the amine salt of MCPA can be antagonistic to sulfonylurea herbicides, the isooctyl ester of MCPA did not show antagonism towards the activity of metsulfuron-methyl. This highlights the importance of the specific ester form in determining interaction outcomes.
Pre-packaged mixtures are common in the market, suggesting a synergistic or additive effect that provides a more comprehensive weed management solution. For example, a ternary formulation containing this compound, acetochlor, and atrazine (B1667683) is designed for effective control of various grass and broadleaf weeds in spring corn. Another commercial product combines this compound with florasulam (B129761) for broadleaf weed control in wheat, barley, and oats. agrochemicalpesticides.com
Conversely, antagonistic effects can also occur. For example, MCPA has been shown to reduce the activity of fenoxaprop (B166891) on certain grass species. This can be a complex interaction where the antagonism is beneficial for crop safety but detrimental for controlling the target weed.
Table 1: Examples of this compound in Herbicide Mixtures and Observed Interaction Types
| Mixture Component(s) | Target Crop(s) | Weeds Controlled | Likely Interaction |
| Acetochlor + Atrazine | Spring Corn | Various grass and broadleaf weeds | Synergistic/Additive |
| Florasulam | Spring Wheat, Durum, Spring Barley, Oats | Broadleaf weeds (e.g., cleavers, chickweed, Polygonum weeds) | Synergistic/Additive |
| Metsulfuron-methyl | Not specified | Not specified | Additive/No Antagonism |
| Fenoxaprop | Wheat, Barley | Wild Oat | Antagonistic (on crop) |
| Triclopyr + Dicamba | Golf courses, parks, ornamental turf | Dandelions, chickweeds, plantains, oxalis, spurge | Synergistic/Additive |
This table is generated based on information from product labels and research findings.
A critical aspect of herbicide mixtures is their selectivity towards the intended crop. While a mixture might be highly effective against weeds, it must not cause significant harm to the crop. The addition of other herbicides or adjuvants to this compound can alter its selectivity profile.
A notable finding from a U.S. Environmental Protection Agency (EPA) label for an MCPA ester product is a warning against mixing it with oil, surfactants, or other adjuvants for crop uses. epa.gov Such mixtures can reduce selectivity and potentially lead to crop damage or even death. This indicates that while adjuvants can enhance weed control, they may compromise the crop's ability to tolerate the herbicide.
In some cases, an antagonistic interaction can be leveraged for crop safety. For example, the reduction of fenoxaprop activity by MCPA in wheat and barley serves to protect these crops from herbicide injury. This allows for the control of wild oats with fenoxaprop while minimizing damage to the cereal crop.
The timing of application is also crucial for crop tolerance in mixed applications. For instance, a product containing this compound, acetochlor, and atrazine has strict guidelines for application in corn, recommending use before the 3-leaf stage to avoid crop injury.
Influence of Adjuvants on this compound Performance
Adjuvants are substances added to a herbicide formulation or tank mix to improve its effectiveness. They can enhance the physical and chemical properties of the spray solution, leading to better herbicide performance. While specific data on adjuvants for this compound is limited, general principles of adjuvant action with phenoxy herbicides like MCPA are well-established.
For a foliar-applied herbicide like this compound to be effective, it must penetrate the waxy cuticle of the weed's leaves and be absorbed into the plant tissue. wur.nl Adjuvants play a crucial role in this process.
Surfactants: These adjuvants reduce the surface tension of spray droplets, allowing them to spread over a larger area of the leaf surface. unl.edu This increased contact area enhances the potential for absorption. Nonionic surfactants (NIS) are commonly used for this purpose. The choice of surfactant can be critical, as some may be more effective than others depending on the herbicide and weed species. nih.govresearchgate.net
Oil-based Adjuvants: Crop oil concentrates (COC) and methylated seed oils (MSO) can also improve herbicide uptake. unl.edu They help to dissolve the waxy cuticle of the leaf, facilitating the entry of the herbicide. MSOs are generally considered more aggressive in this respect than COCs.
Ammonium-based fertilizers: Adding ammonium (B1175870) sulfate (B86663) (AMS) or urea (B33335) ammonium nitrate (B79036) (UAN) to the spray tank can enhance the absorption and translocation of some herbicides. They can help overcome antagonism from hard water ions and may directly improve herbicide uptake. researchgate.netresearchgate.net
It is important to note that while these adjuvants can improve weed control, they may also increase the risk of crop injury, as highlighted by the EPA label warning. epa.gov
Table 2: General Effects of Adjuvant Types on Herbicide Performance
| Adjuvant Type | Primary Function(s) | Impact on Penetration & Absorption |
| Nonionic Surfactants (NIS) | Reduce surface tension, increase spreading | Enhances contact with leaf surface, improving absorption potential. |
| Crop Oil Concentrates (COC) | Reduce surface tension, aid in cuticle penetration | Helps dissolve the waxy cuticle, facilitating herbicide entry. |
| Methylated Seed Oils (MSO) | Aggressively dissolve cuticle, reduce surface tension | Provides more rapid and greater penetration through the leaf cuticle. |
| Ammonium Fertilizers (AMS, UAN) | Condition hard water, enhance uptake | Overcomes antagonism from hard water salts and can directly improve herbicide absorption and translocation. |
This table summarizes the general functions of common adjuvant types that can be relevant to this compound performance.
Adjuvants can modify the physical characteristics of the spray solution, which affects how the herbicide is delivered to the target weeds.
Droplet Size: Adjuvants can influence the size of spray droplets. nih.govvicchem.com.au Some surfactants may produce smaller droplets, which can provide better coverage but are more prone to drift. Conversely, some oil-based adjuvants and drift reduction agents can increase droplet size, reducing the risk of off-target movement. mdpi.com
Surface Tension: As mentioned, surfactants significantly reduce the surface tension of the spray solution. mdpi.comijabe.org This not only improves spreading on the leaf but also enhances the retention of spray droplets, preventing them from bouncing off the leaf surface.
The optimization of these properties through the careful selection of adjuvants can lead to more efficient and effective weed control with this compound, although the potential for increased crop phytotoxicity must always be considered. epa.gov
Emerging Research Avenues and Future Directions
Development of Next-Generation MCPA-isooctyl Formulations
The development of advanced herbicide formulations is a key area of research, aiming to enhance efficacy, reduce environmental contamination, and improve safety. For this compound and related phenoxy herbicides, the focus is on creating controlled-release and nano-enabled systems. researchgate.netnih.gov
Detailed Research Findings: Next-generation formulations for herbicides like this compound are centered on nanotechnology. researchgate.net Nanoherbicides, which involve encapsulating the active ingredient in nanoparticles, offer several advantages. These formulations can increase the herbicide's effectiveness through better diffusion and adhesion to leaf surfaces. researchgate.net Encapsulation can also provide a slower, more controlled release of the active ingredient. unesp.br This prolongs the herbicidal activity and can reduce the required application dosage, thereby minimizing environmental residues and toxicity to non-target organisms. researchgate.netmdpi.com
Researchers have explored various materials for creating these advanced formulations. Chitosan (B1678972), a biocompatible polymer, has been used to encapsulate herbicides like mesosulfuron-methyl (B1676312) and this compound. researchgate.net Another approach involves intercalating MCPA into hydrotalcite nanosheets. rsc.org This method has been shown to create nanosheet structures with high entrapment efficiency and a more than three-fold reduction in volatility compared to the pure herbicide. rsc.org Similarly, Poly(epsilon-caprolactone) (PCL) is being investigated as a nanocarrier due to its low toxicity, high loading capacity, and ability to protect the herbicide from chemical decomposition. mdpi.com Studies using PCL nanocapsules for other herbicides have demonstrated encapsulation efficiencies greater than 80% and a reduction in toxicity to non-target species. mdpi.com
Table 1: Next-Generation Herbicide Formulation Technologies
| Formulation Type | Carrier Material | Key Advantages | Research Findings |
|---|---|---|---|
| Nano-encapsulation | Chitosan, Poly(epsilon-caprolactone) (PCL) | Controlled release, reduced toxicity, enhanced efficacy, improved stability. researchgate.netunesp.brmdpi.com | Encapsulation of this compound in chitosan has been explored. researchgate.net PCL nanocapsules show high encapsulation efficiency (>80%) and reduced toxicity. mdpi.com |
| Intercalated Nanosheets | Hydrotalcite | Reduced volatility, high entrapment efficiency, controlled release. rsc.org | MCPA-intercalated hydrotalcites reduced volatility by over 3 times compared to the pure form. rsc.org |
| Dispersible Oil Suspending Agents | Vegetable Oil, Emulsifiers, Synergists | Enhanced synergistic effect with other herbicides, improved control of resistant weeds. google.com | A formulation of this compound with florasulam (B129761) showed superior weed control compared to single-ingredient applications. google.com |
Mechanistic Studies on Long-Term Environmental Behavior
Understanding the long-term fate of this compound in the environment is crucial for assessing its ecological impact. Research focuses on its persistence, mobility, and degradation pathways in soil and aquatic systems.
Detailed Research Findings: this compound, an ester formulation, rapidly hydrolyzes to its active form, MCPA acid, in the environment. regulations.govfao.org The subsequent behavior is governed by the properties of the MCPA acid. The primary mechanism for the breakdown of MCPA in soil and water is microbial degradation. ulster.ac.ukorst.edu The persistence of MCPA, often measured by its half-life (DT50), is highly variable and depends on several environmental factors. Key factors include soil moisture, temperature, pH, and the abundance and activity of microbial populations. ulster.ac.ukorst.edupjoes.com
Under aerobic conditions, MCPA degradation is relatively quick, with field half-lives typically ranging from 7 to 60 days. ulster.ac.uk However, persistence increases under dry or anaerobic (low-oxygen) conditions, which can be found in highly saturated soils. regulations.govulster.ac.uk This raises the possibility of MCPA creating a legacy store in such environments, which could be mobilized later. ulster.ac.uk The main degradation product of MCPA is 4-chloro-2-methylphenol (B52076) (4-C2MP). pjoes.com While this metabolite generally disappears at a rate similar to the parent compound, other minor products may be more persistent. pjoes.com Due to its high solubility and weak adsorption to soil particles, MCPA is susceptible to leaching into surface and groundwater, a process that is exacerbated by heavy rainfall events. ulster.ac.uknih.gov
Table 2: Environmental Half-Life (DT50) of MCPA
| Environment | Conditions | Reported Half-Life (DT50) | Source(s) |
|---|---|---|---|
| Soil (Field) | Aerobic, variable moisture/temperature | 7 - 60 days | ulster.ac.uk |
| Soil (Aerobic Metabolism Study) | Sandy Loam | 24 days | epa.gov |
| Soil (Lab) | Clay Loam, Heavy Clay, Sandy Loam | ~13 days | researchgate.net |
| Aquatic (Paddy Water) | Microbial degradation | < 13 days | who.int |
| Aquatic (River Water) | Photolysis (sunlight) | ~14 days | ulster.ac.uk |
| Aquatic (Water-Sediment System) | Aerobic | > 30 days | epa.gov |
Advanced Modeling and Predictive Tools for Environmental Fate and Efficacy
Environmental fate models are computational tools used to predict the movement, transformation, and persistence of chemicals in the environment. researchgate.net These models are essential for regulatory risk assessments and for understanding potential exposure in various environmental compartments like soil, water, and air. researchgate.netstone-env.com
Detailed Research Findings: For pesticides like MCPA, regulatory agencies use a variety of models to estimate environmental concentrations. The EPA, for instance, has used models such as PRZM-EXAMS (Pesticide Root Zone Model - Exposure Analysis Modeling System) for surface water and SCI-GROW (Screening Concentration in Ground Water) for groundwater assessments. epa.govepa.gov These models integrate data on the chemical's properties (e.g., solubility, degradation rate) with environmental scenarios (e.g., soil type, climate, cropping practices) to predict concentrations that might result from its use. epa.gov
These predictive tools are a critical part of the risk assessment process. stone-env.com They can be used to estimate potential drinking water exposure and to assess risks to aquatic organisms. epa.govepa.gov Modeling can also help identify which environmental factors and transport pathways (e.g., leaching, runoff, spray drift) are most critical for a given chemical. stone-env.comresearchgate.net Research continues to refine these models by incorporating more complex processes, such as the fate of transformation products and the spatial variability of landscapes, to improve the accuracy of predictions at the watershed scale. researchgate.net
Table 3: Environmental Fate Models Used for MCPA Assessment
| Model Name | Purpose | Environmental Compartment | Application in MCPA Assessment |
|---|---|---|---|
| PRZM-EXAMS | Predicts pesticide concentrations resulting from runoff and spray drift. | Surface Water | Used by the EPA to estimate surface water concentrations for dietary and ecological risk assessments. epa.govepa.gov |
| SCI-GROW | Screening model to estimate pesticide concentrations. | Groundwater | Used by the EPA to estimate concentrations in groundwater for drinking water risk assessment. epa.govepa.gov |
| Catchment-Scale Models | Assess fate and export of pesticides and their transformation products. | Watersheds, Rivers | Used in research to understand how sorption and transformation properties influence export pathways and to delineate critical source areas. researchgate.net |
Biotechnological Approaches for Enhanced Bioremediation of this compound
Bioremediation harnesses natural biological processes to break down and remove environmental pollutants. Given that microbial degradation is the primary dissipation pathway for MCPA, biotechnological approaches that enhance these processes are a promising area of research. google.comresearchgate.net
Detailed Research Findings: Research into the bioremediation of MCPA focuses on several key strategies: biostimulation, bioaugmentation, and phytoremediation.
Biostimulation involves modifying the environment to stimulate existing microbial populations that are capable of degrading the contaminant. Studies have shown that the addition of certain plant secondary metabolites (PSMs) that are structurally similar to MCPA, such as syringic acid and ferulic acid, can enhance the removal of the herbicide. nih.govncn.gov.plmdpi.com The presence of these PSMs can stimulate the growth of specific bacterial genera like Pseudomonas and Burkholderia and increase the abundance of functional genes, such as tfdA, which are responsible for the initial steps of phenoxy herbicide degradation. nih.govmdpi.comfrontiersin.org In one study, the addition of syringic acid to zucchini-planted soil led to a 50% reduction in MCPA concentration, a significant increase compared to unamended soil. nih.gov
Bioaugmentation involves introducing specific microorganisms or microbial consortia with high degradation capabilities into the contaminated site. A novel approach in this area is the development of biocomposites. goldschmidtabstracts.info Research has demonstrated the creation of a zeolite/microbial film biocomposite, where a natural mineral (zeolite) is used as a support for a biofilm of MCPA-degrading microbes. goldschmidtabstracts.info This method has shown rapid degradation of MCPA, with breakdown in water in less than two days and in sand within six days. goldschmidtabstracts.info
Phytoremediation uses plants to remove, contain, or degrade contaminants. google.com Rhizoremediation, a subset of phytoremediation, focuses on the synergistic relationship between plant roots and rhizosphere microorganisms. researchgate.net Plants like zucchini have been identified as effective phytoremediators, and their efficacy can be enhanced through biostimulation with PSMs. nih.govfrontiersin.org
Table 4: Biotechnological Remediation Strategies for MCPA
| Strategy | Method | Key Findings |
|---|---|---|
| Biostimulation | Addition of Plant Secondary Metabolites (e.g., syringic acid, ferulic acid). nih.govncn.gov.plmdpi.com | Enhances removal of MCPA by up to 50% in planted soil. nih.gov Increases the abundance of degradation genes (tfdA) and beneficial bacterial populations. mdpi.comfrontiersin.org |
| Bioaugmentation | Use of a zeolite/microbial film biocomposite. goldschmidtabstracts.info | Rapid degradation of MCPA in water (<2 days) and sand (<6 days). goldschmidtabstracts.info The support material promotes the growth of a diverse biofilm with known MCPA-degrading bacteria and fungi. goldschmidtabstracts.info |
| Phytoremediation / Rhizoremediation | Cultivation of specific plants (e.g., zucchini) in contaminated soil, often combined with biostimulation. nih.govfrontiersin.org | The combination of zucchini planting and syringic acid addition significantly increased MCPA removal from soil. nih.gov |
Q & A
Q. What validated analytical methods are recommended for quantifying MCPA-isooctyl and its metabolite MCPA in plant matrices?
A widely accepted approach involves ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . Key parameters include:
- Chromatographic conditions : C18 column, mobile phase of acetonitrile and phosphoric acid (pH 3–3.5), and UV detection at 235 nm .
- Method validation : Average recoveries of 82%–107% for this compound and MCPA in corn, with relative standard deviations (RSDs) ≤8.9% . Limits of detection (LOD) and quantification (LOQ) are 0.38–1.42 μg/kg and 1.28–4.76 μg/kg, respectively .
Q. How should researchers design experiments to assess this compound residues in crops under field conditions?
- Sampling protocol : Collect fresh and mature corn samples at intervals post-application (e.g., 7, 14, 21 days).
- Spiking levels : Use 0.01–0.5 mg/kg to simulate real-world residues .
- Controls : Include untreated samples and account for matrix effects by comparing solvent-only vs. matrix-matched calibrations .
Q. What are the critical factors influencing this compound stability during sample preparation?
- Storage conditions : Degradation accelerates at temperatures >4°C; store samples at −20°C .
- Extraction solvents : Acetonitrile with dispersive solid-phase extraction (d-SPE) clean-up minimizes co-extractives .
- pH control : Acidic conditions (pH 3–3.5) prevent ester hydrolysis to MCPA .
Advanced Research Questions
Q. How can researchers resolve contradictions in recovery rates between this compound and its metabolite MCPA?
Discrepancies often arise from metabolite binding to plant tissues or incomplete hydrolysis during extraction . Mitigation strategies include:
Q. What methodological frameworks are suitable for evaluating the environmental persistence of this compound in soil-water systems?
- Half-life studies : Conduct aerobic soil metabolism trials under controlled humidity (40–60%) and temperature (20–25°C). Measure degradation via LC-MS/MS at 0, 3, 7, 14, and 30 days .
- Cross-validation : Compare lab results with field dissipation data to account for abiotic factors (e.g., rainfall, UV exposure) .
Q. How can cross-disciplinary approaches enhance understanding of this compound’s mode of action in weed resistance studies?
- Transcriptomic analysis : Identify gene expression changes in resistant vs. susceptible weeds (e.g., Amaranthus retroflexus) after exposure .
- Metabolomic profiling : Use GC-MS to map shifts in phytohormones (e.g., auxin analogs) linked to this compound uptake .
- Dose-response modeling : Fit logistic curves to EC₅₀ values for resistance threshold determination .
Methodological Best Practices
Q. What statistical criteria should guide the interpretation of this compound toxicity data?
Q. How should researchers address ethical and data-sharing challenges in this compound studies?
- Anonymization : De-identify raw chromatographic data before public archiving to comply with GDPR .
- Open science platforms : Deposit datasets in repositories like Zenodo with CC-BY licenses, ensuring reproducibility .
- Collaborative frameworks : Partner with agricultural institutes to align experimental designs with regulatory guidelines (e.g., OECD 502) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
